1-Trimethylsilyloxyundecane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

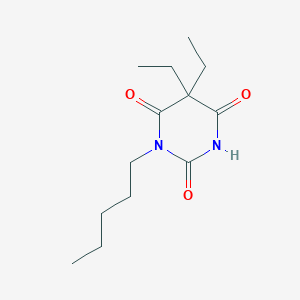

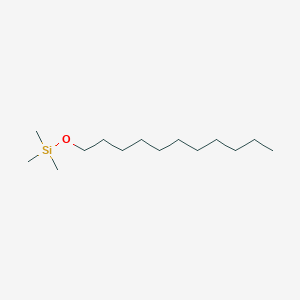

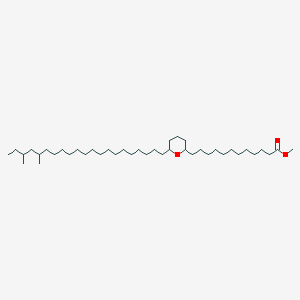

1-Trimethylsilyloxyundecane, also known as TMSU, is an organic compound that belongs to the class of silyl ethers. It is a colorless liquid that is used as a reagent in various chemical reactions. TMSU is a versatile compound that has many applications in scientific research, particularly in the fields of organic chemistry and biochemistry.

Applications De Recherche Scientifique

1-Trimethylsilyloxyundecane is widely used in scientific research as a protecting group for alcohols. It is particularly useful for the protection of primary alcohols, which are often difficult to protect using other methods. 1-Trimethylsilyloxyundecane can be easily removed using mild conditions, such as treatment with aqueous acid or fluoride ion. This makes it a valuable tool for the synthesis of complex organic molecules, such as natural products, pharmaceuticals, and biologically active compounds.

Mécanisme D'action

The mechanism of action of 1-Trimethylsilyloxyundecane involves the formation of a covalent bond between the oxygen atom of the alcohol and the silicon atom of the TMS group. This protects the alcohol from unwanted reactions during subsequent chemical transformations. The TMS group is easily removed by hydrolysis, which restores the original alcohol functionality.

Effets Biochimiques Et Physiologiques

1-Trimethylsilyloxyundecane has been shown to have minimal toxicity and is generally considered safe for use in laboratory experiments. It is metabolized by the liver and excreted in the urine. 1-Trimethylsilyloxyundecane does not have any known physiological effects in humans or animals.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 1-Trimethylsilyloxyundecane as a protecting group is its ease of removal under mild conditions. This allows for the synthesis of complex molecules without the need for harsh or toxic reagents. 1-Trimethylsilyloxyundecane is also compatible with a wide range of functional groups, making it a versatile tool for organic synthesis.

One limitation of using 1-Trimethylsilyloxyundecane is its relatively low stability under acidic or basic conditions. This can lead to unwanted side reactions or premature removal of the protecting group. 1-Trimethylsilyloxyundecane is also not suitable for the protection of secondary or tertiary alcohols, which require more selective protecting groups.

Orientations Futures

There are several future directions for the use of 1-Trimethylsilyloxyundecane in scientific research. One area of interest is the development of new synthetic methods that utilize 1-Trimethylsilyloxyundecane as a protecting group. Another area of focus is the application of 1-Trimethylsilyloxyundecane in the synthesis of natural products and pharmaceuticals. Additionally, there is potential for the use of 1-Trimethylsilyloxyundecane in the development of new materials, such as polymers and coatings. Overall, 1-Trimethylsilyloxyundecane is a valuable tool for organic synthesis and has many potential applications in scientific research.

Méthodes De Synthèse

1-Trimethylsilyloxyundecane is synthesized by the reaction of 1-undecanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to 1-Trimethylsilyloxyundecane by the addition of water. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation or other unwanted side reactions.

Propriétés

Numéro CAS |

17957-64-1 |

|---|---|

Nom du produit |

1-Trimethylsilyloxyundecane |

Formule moléculaire |

C14H32OSi |

Poids moléculaire |

244.49 g/mol |

Nom IUPAC |

trimethyl(undecoxy)silane |

InChI |

InChI=1S/C14H32OSi/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4/h5-14H2,1-4H3 |

Clé InChI |

GPDMSFNJTHJXAZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCO[Si](C)(C)C |

SMILES canonique |

CCCCCCCCCCCO[Si](C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B99744.png)

![2-{[Methyl(phenyl)amino]carbonyl}benzoic acid](/img/structure/B99758.png)

![3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl-](/img/structure/B99766.png)